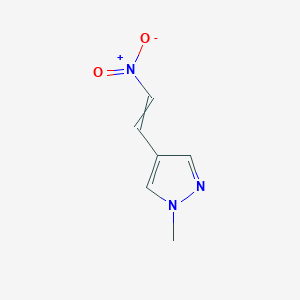

1-Methyl-4-(2-nitroethenyl)pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-(2-nitroethenyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-8-5-6(4-7-8)2-3-9(10)11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVIOAKYACIEATD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methyl 4 2 Nitroethenyl Pyrazole and Its Precursors

Strategies for the Construction of the 1-Methylpyrazole (B151067) Core

The formation of the 1-methylpyrazole ring is a foundational step. Key methods include direct functionalization of a pre-existing pyrazole (B372694), building the ring through multicomponent reactions, or forming it via cyclocondensation.

Direct nitration of 1-methylpyrazole is a primary method for introducing a nitro group, a precursor that can be elaborated into the target nitroethenyl group. The nitration of the 1-methylpyrazole ring system typically occurs at the C4 position due to the directing effects of the ring nitrogens. Various nitrating agents and conditions have been explored to achieve this transformation efficiently. For instance, treating 1-methylpyrazole with nitric acid in the presence of acetic anhydride (B1165640) or oleum (B3057394) can yield 4-nitro derivatives. researchgate.net The synthesis of 1-methyl-4-nitropyrazole (4-MNP) has been accomplished by the methylation of 4-nitropyrazole (4-NP) using reagents like iodomethane (B122720) in the presence of a base such as sodium hydride. nih.gov The 4-NP precursor itself can be synthesized by the nitration of pyrazole using a mixture of fuming nitric acid and fuming sulfuric acid. nih.gov

The reaction of 1-methyl-4-nitropyrazole with nucleophiles like 4-amino-1,2,4-triazole (B31798) has also been studied, demonstrating the reactivity of the C5 position in the activated ring, which can lead to the formation of amination products. researchgate.net Another approach involves the nitration of acetyl-substituted 1-methylpyrazoles; nitrating 3-acetyl-1-methylpyrazole with nitric acid in acetic anhydride specifically yields 4-nitro-3-acetyl-1-methylpyrazole. researchgate.net

| Precursor | Nitrating Agent/Conditions | Product | Reference |

| 1-Methylpyrazole | HNO₃ / Acetic Anhydride | 1-Methyl-4-nitropyrazole | researchgate.net |

| Pyrazole | Fuming HNO₃ / Fuming H₂SO₄ | 4-Nitropyrazole | nih.gov |

| 4-Nitropyrazole | NaH, Iodomethane / THF | 1-Methyl-4-nitropyrazole | nih.gov |

| 3-Acetyl-1-methylpyrazole | HNO₃ / Acetic Anhydride | 4-Nitro-3-acetyl-1-methylpyrazole | researchgate.net |

Multicomponent reactions (MCRs) provide an efficient and atom-economical route to highly substituted pyrazoles by combining three or more starting materials in a single synthetic operation. nih.govmdpi.com These reactions are highly valued for their ability to rapidly generate molecular complexity from simple precursors. nih.gov

A common MCR strategy for pyrazole synthesis involves the condensation of a hydrazine (B178648) (like methylhydrazine), a 1,3-dicarbonyl compound, and other components. nih.gov For example, a three-component reaction of a β-ketoester, methylhydrazine, and an aldehyde can produce a variety of substituted pyrazoles. The in-situ generation of the 1,3-dicarbonyl compound from an enolate and a carboxylic acid chloride, followed by reaction with a hydrazine, is a powerful MCR approach. nih.govbeilstein-journals.org However, the use of methylhydrazine in these reactions can sometimes lead to a mixture of regioisomers. nih.govbeilstein-journals.org Four-component reactions, such as the combination of hydrazine hydrate, ethyl acetoacetate, an aldehyde, and malononitrile, are also widely used to synthesize complex pyrazole derivatives like pyranopyrazoles. tandfonline.com These reactions can often be performed under environmentally benign conditions, such as in water or under solvent-free catalysis. tandfonline.compreprints.org

| No. of Components | Reactants | Catalyst/Solvent | Key Features | Reference |

| Three | Enolate, Carboxylic Acid Chloride, Hydrazine | LiHMDS | In-situ formation of 1,3-diketone. | nih.govbeilstein-journals.org |

| Three | Phenylhydrazine, Aldehyde, Malononitrile | Sodium p-toluenesulfonate / Water | Green protocol for 5-aminopyrazole-4-carbonitriles. | encyclopedia.pub |

| Four | Hydrazine Hydrate, Ethyl Acetoacetate, Aldehyde, Malononitrile | Silicotungstic Acid / Solvent-free | Efficient synthesis of pyrano[2,3-c]pyrazoles. | tandfonline.com |

| Four | Enaminones, Benzaldehyde, Hydrazine-HCl, Ethyl Cyanoacetate | Ammonium (B1175870) Acetate (B1210297) / Water | Sustainable approach to pyrazol[3,4-b]pyridines. | preprints.org |

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, typically involving the reaction of a hydrazine with a 1,3-dielectrophilic species. The most classic method is the Knorr pyrazole synthesis, where a 1,3-dicarbonyl compound reacts with a hydrazine derivative. nih.govmdpi.com

A widely used variation involves the reaction of α,β-unsaturated carbonyl compounds (enones) with hydrazines. mdpi.comnih.gov This reaction often proceeds via a Michael addition followed by intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic pyrazole ring. The reaction of cross-conjugated enynones with arylhydrazines has been shown to be a regioselective method for synthesizing pyrazole derivatives, with the reaction pathway controlled by the electronic nature of the substituents on the enynone. nih.gov This method is often high-yielding and does not require special catalysts or an inert atmosphere. nih.gov The initial cyclocondensation product is typically a pyrazoline, which must then be oxidized to furnish the corresponding pyrazole. mdpi.comnih.gov

| 1,3-Dielectrophile Precursor | Hydrazine Derivative | Conditions | Product Type | Reference |

| 1,3-Dicarbonyl Compound | Phenylhydrazine | Standard condensation | Polysubstituted Pyrazole | nih.govmdpi.com |

| α,β-Unsaturated Ketone (Chalcone) | Phenylhydrazine | Condensation followed by oxidation | 1,3,5-Triarylpyrazole | mdpi.com |

| α,β-Ethylenic Ketone | p-(4-(tert-butyl)phenyl)hydrazine | Cu(OTf)₂, bmim | 1,3,5-Trisubstituted Pyrazole | nih.gov |

| Cross-conjugated Enynone | Arylhydrazine | Refluxing ethanol | Dihetaryl-substituted Pyrazole | nih.gov |

Methodologies for Introducing the 2-Nitroethenyl Substituent

Once the 1-methylpyrazole core is available, specifically as 1-methyl-4-formylpyrazole, the 2-nitroethenyl group can be introduced. This is typically achieved through condensation reactions with nitroalkanes. Alternatively, the entire substituted ring can be constructed using a nitroalkene as a key building block in cycloaddition reactions.

The most direct method for forming a 2-nitroethenyl substituent on an aromatic ring is the Henry reaction (or nitroaldol reaction), followed by dehydration. This involves the condensation of an aldehyde with a primary nitroalkane, such as nitromethane (B149229). For the synthesis of 1-Methyl-4-(2-nitroethenyl)pyrazole, this would involve the reaction of 1-methyl-4-formylpyrazole with nitromethane in the presence of a base. The resulting nitroalkene is a versatile intermediate. worktribe.comsci-rad.com

Nitroalkenes are valuable building blocks in organic synthesis due to their multiple reactive sites. worktribe.comresearchgate.net They can participate as Michael acceptors and as components in various cycloaddition and cascade reactions. researchgate.netrsc.org The synthesis of nitroalkenes themselves can be achieved through several methods, including the nitration of alkenes or, more commonly, the dehydration of 2-nitroalcohols, which are products of the Henry reaction. sci-rad.com For example, the condensation of aldehydes with primary nitroalkanes is a general route to obtain the necessary 2-nitroalcohol precursors that can be converted to nitroalkenes. sci-rad.com

[3+2] Cycloaddition reactions represent a powerful strategy for constructing five-membered heterocyclic rings, including pyrazoles and pyrazolines. mdpi.com In these reactions, a nitroalkene can serve as the two-atom component (dipolarophile), reacting with a three-atom component (1,3-dipole). sci-rad.com

One prominent example is the reaction of in-situ generated nitrile imines with nitroalkenes. This approach can lead to the formation of pyrazoline cycloadducts in a regio- and diastereoselective manner. acs.org Similarly, the reaction between nitrylimines and α-EWG-activated nitroethenes has been studied computationally and experimentally, showing that the reaction can proceed via a single-step mechanism to yield nitro-functionalized Δ²-pyrazolines. mdpi.combohrium.com Visible-light-mediated [3+2] cycloadditions of in-situ generated diazo species with alkenes also provide a modern and benign approach to access functionalized pyrazolines and pyrazoles. nih.gov These methods highlight the utility of nitroalkenes in building the pyrazole ring system directly with the desired functionalization pattern or a precursor to it.

| 1,3-Dipole Source | Dipolarophile | Conditions | Product | Reference |

| Trifluoroacetonitrile imines (from hydrazonoyl chlorides) | Enones (Chalcones) | Base (Et₃N) | 5-Acyl-pyrazolines | acs.org |

| Diarylnitrylimines | 2-Aryl-1-cyano-1-nitroethenes | Polar solvent (Nitromethane) | 5-Nitro-substituted Δ²-pyrazolines | mdpi.combohrium.com |

| Diazoacetonitrile | Nitroolefins | Transition-metal-free | Multisubstituted cyanopyrazoles | organic-chemistry.org |

| N-Tosylhydrazones (diazo precursors) | Alkenes | Visible light, photocatalyst | (Spiro)-pyrazolines and pyrazoles | nih.gov |

Michael Addition Followed by Cyclization Strategies

A prominent and versatile method for constructing substituted pyrazole rings involves a sequence initiated by a Michael addition, often as part of a one-pot, multi-component reaction. nih.govbeilstein-journals.orgresearchgate.net These strategies are highly valued for their efficiency, assembling complex heterocyclic scaffolds from simple starting materials. acs.org

One common pathway begins with the Knoevenagel condensation of an aldehyde and an active methylene (B1212753) compound, such as malononitrile or ethyl cyanoacetate , to generate an α,β-unsaturated system in situ. nih.govbeilstein-journals.org This intermediate then acts as a Michael acceptor for a hydrazine derivative, in this case, methylhydrazine . The subsequent intramolecular cyclization of the Michael adduct, followed by dehydration, leads to the formation of the pyrazole ring. Visible light photoredox catalysis can also be employed to facilitate the synthesis of polysubstituted pyrazoles from hydrazines and various Michael acceptors, using air as a mild oxidant.

Another variation involves the reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazines. nih.gov The initial condensation can be viewed as a prelude to a cyclization process that shares mechanistic features with a Michael-type ring closure. For instance, the reaction between a β-ketoester and a hydrazine first forms a hydrazone, which then undergoes cyclization. nih.govbeilstein-journals.org Lewis acid catalysts like Yb(PFO)₃ can be used to activate and stabilize the enol tautomer of the β-ketoester, facilitating its cyclization with the hydrazone to form a 5-hydroxypyrazoline intermediate, which then converts to the final pyrazole product. nih.govbeilstein-journals.org

These multicomponent strategies offer a high degree of flexibility, allowing for the introduction of various substituents onto the pyrazole core. By carefully selecting the initial aldehyde and active methylene components, a functional group suitable for conversion into a formyl group can be installed at the 4-position of the 1-methylpyrazole ring.

| Reactants | Key Steps | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aldehyde, Malononitrile, Hydrazine | Knoevenagel condensation followed by Michael addition and cyclization | Basic or acidic catalysts | Pyrano[2,3-c]pyrazoles | nih.govbeilstein-journals.org |

| Aldehyde, β-Ketoester, Hydrazine | Formation of hydrazone and enol, followed by cyclization | Yb(PFO)₃ (Lewis Acid) | Persubstituted pyrazoles | nih.govbeilstein-journals.org |

| β,γ-Unsaturated Hydrazones | Formation of hydrazonyl radical followed by cyclization | Copper catalyst, aerobic oxidation | Substituted pyrazoles | organic-chemistry.org |

| Chalcones, Carbohydrazides | Michael addition mediated cyclization | AcOH/EtOH medium | Pyrazoline scaffolds | researchgate.net |

| Active Methylene Reagent, Phenylisothiocyanate, Substituted Hydrazine | One-pot condensation via a push-pull alkene intermediate | NaH, then heat (95-100 °C) in DMF | Tetra-substituted phenylaminopyrazoles | nih.gov |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of both the pyrazole precursor and the final nitroethenyl product. Key parameters that are typically adjusted include the choice of solvent, catalyst, temperature, and reaction time.

For the synthesis of the pyrazole core, extensive studies have been conducted to find the most effective conditions. For example, in the synthesis of 4-functionalized pyrazoles via oxidative thiocyanation, a screen of solvents including DMF, MeOH, MeCN, and DCM found that toluene (B28343) was the most appropriate, leading to significantly higher yields. beilstein-journals.org The optimization process also involves selecting the right oxidant and thiocyanate (B1210189) source, with PhICl₂ and NH₄SCN being identified as optimal under specific conditions. beilstein-journals.org Temperature control is also crucial; many pyrazole syntheses are performed at elevated temperatures (e.g., 95 °C) to drive the reaction to completion, while others proceed efficiently at room temperature or even 0 °C depending on the specific methodology. nih.govbeilstein-journals.orgnih.gov

The final step in synthesizing This compound is the condensation of 1-methyl-4-formylpyrazole with nitromethane . This reaction is a Henry (nitroaldol) reaction, which is typically followed by dehydration to form the C=C double bond. The optimization of this step often involves:

Catalyst/Base: A range of bases can be used, from simple alkali hydroxides to amines like piperidine (B6355638) or ammonium acetate in acetic acid. The choice of base can influence the rate of both the initial addition and the subsequent dehydration.

Solvent: Solvents such as methanol, ethanol, or acetic acid are commonly used. The solvent can affect the solubility of reactants and the stability of intermediates.

Temperature: The reaction may be run at room temperature or with heating to facilitate the dehydration of the intermediate nitroaldol. Refluxing conditions are common to ensure the formation of the final nitroalkene product.

Systematic optimization, often using a design of experiment approach, can identify the ideal combination of these factors to achieve the highest possible yield and purity of the target compound. researchgate.net

| Reaction Type | Parameter Varied | Conditions Tested | Optimal Condition | Reference |

|---|---|---|---|---|

| Oxidative Thiocyanation of Pyrazole | Solvent | DMF, MeOH, MeCN, DCM, Toluene | Toluene | beilstein-journals.org |

| Oxidative Thiocyanation of Pyrazole | Temperature | 0 °C to room temperature | 0 °C | beilstein-journals.org |

| Temperature-Controlled Divergent Synthesis | Solvent | CH₃CN, DMSO, THF, EtOH | EtOH | nih.gov |

| Temperature-Controlled Divergent Synthesis | Temperature | 65 °C vs 95 °C | Dependent on desired product (1-Tosyl-pyrazole vs. 1H-pyrazole) | nih.gov |

| Five-Component Synthesis of Pyrido[2,3-d]pyrimidine-diones | Temperature | Varied systematically | 96 °C | researchgate.net |

| Five-Component Synthesis of Pyrido[2,3-d]pyrimidine-diones | Catalyst Amount | Varied systematically | 0.05 g | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 1 Methyl 4 2 Nitroethenyl Pyrazole

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its reactivity is influenced by the distribution of electron density within the ring and the nature of the substituents attached to it.

The pyrazole ring exhibits distinct regions of electrophilicity and nucleophilicity. The presence of two electronegative nitrogen atoms reduces the electron density at the C3 and C5 positions, making them susceptible to nucleophilic attack. chemicalbook.comnih.gov Conversely, the C4 position possesses the highest electron density, rendering it the primary site for electrophilic substitution reactions. chemicalbook.comquora.com

In the case of 1-methyl-4-(2-nitroethenyl)pyrazole, the pyrazole ring is substituted at the N1 position with a methyl group and at the C4 position with a nitroethenyl group. The N1-methyl group does not significantly alter the fundamental electrophilic and nucleophilic characteristics of the pyrazole core. The pyridine-like nitrogen atom (N2) retains its nucleophilic character. researchgate.net

Table 1: Predicted Reactivity of Ring Positions in this compound

| Ring Position | Predicted Behavior | Rationale |

| N1 | Substituted | Occupied by a methyl group. |

| N2 | Nucleophilic | Pyridine-like nitrogen with a lone pair of electrons. researchgate.net |

| C3 | Electrophilic | Electron-deficient due to adjacent nitrogen atoms. chemicalbook.comnih.gov |

| C4 | Substituted | Site of electrophilic attack, occupied by the nitroethenyl group. chemicalbook.comquora.com |

| C5 | Electrophilic | Electron-deficient due to the adjacent nitrogen atom. chemicalbook.comnih.gov |

This table is generated based on general principles of pyrazole reactivity and may not reflect all possible reactions of this compound.

Substituents on the pyrazole ring can significantly modulate its reactivity. Electron-donating groups generally increase the electron density of the ring, enhancing its susceptibility to electrophilic attack and increasing the basicity of the pyridine-like nitrogen. nih.gov Conversely, electron-withdrawing groups decrease the ring's electron density, making it less reactive towards electrophiles and more prone to nucleophilic attack. nih.gov

In this compound, the key substituents are the methyl group at the N1 position and the nitroethenyl group at the C4 position.

Nitroethenyl Group (C4): The nitroethenyl group is a strong electron-withdrawing group due to the combined inductive and resonance effects of the nitro group. mdpi.com This deactivating effect reduces the electron density of the pyrazole ring, making it less susceptible to further electrophilic substitution. The synthesis of related compounds like 1-vinyl-3(5)-methyl-4-nitropyrazole highlights the influence of substituents on reactivity during synthesis. researchgate.net

Reactivity of the Nitroethenyl Moiety

The nitroethenyl group, -CH=CH-NO₂, is a highly reactive functional group that largely dictates the chemical behavior of this compound in many reactions.

The most prominent feature of the nitroethenyl moiety is its character as a potent Michael acceptor. wikipedia.orgyoutube.com The strong electron-withdrawing nature of the nitro group renders the β-carbon of the alkene electrophilic and susceptible to attack by a wide range of nucleophiles in a conjugate addition reaction, also known as the Michael addition. wikipedia.orglibretexts.org This reaction is a versatile method for carbon-carbon and carbon-heteroatom bond formation. wikipedia.org

A variety of nucleophiles, often referred to as Michael donors, can participate in these reactions. libretexts.orglibretexts.org The reaction of N-arylhydrazones with nitroolefins, for instance, provides a regioselective route to substituted pyrazoles, suggesting a stepwise cycloaddition mechanism initiated by the nucleophilic attack of the hydrazone on the nitroolefin. organic-chemistry.org

Table 2: Examples of Nucleophiles in Michael Additions to Nitroalkenes

| Nucleophile Class | Specific Example |

| Enolates | β-keto esters, malonic esters libretexts.org |

| Amines | Primary and secondary amines |

| Thiols | Thiophenols, alkanethiols |

| Cyanide | Sodium or potassium cyanide |

| Organometallic Reagents | Grignard reagents, organocuprates |

This table provides general examples of nucleophiles that react with nitroalkenes and is not an exhaustive list of reactions for this compound.

The nitro group itself is a versatile functional group that can undergo a variety of chemical transformations, providing access to other important functionalities. mdpi.comuts.edu.au

One of the most common transformations is the reduction of the nitro group . Depending on the reaction conditions and the reducing agent employed, the nitro group can be reduced to a nitroso, hydroxylamine, or primary amine group. mdpi.com

Another significant reaction is the Nef reaction , which converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone. mdpi.comacs.org While this reaction typically applies to nitroalkanes, related transformations of the nitro group in the context of the nitroethenyl moiety are also possible. For instance, the Henry reaction, which involves the addition of a nitroalkane to an aldehyde or ketone, produces β-nitro alcohols, which can be further transformed. wikipedia.org

Unusual reactivity of nitroalkanes can also be observed, such as their ability to act as electrophilic synthons after tautomerization to their aci-forms in the presence of strong acids. nih.gov

The carbon-carbon double bond in the nitroethenyl group, being part of a conjugated system, exhibits reactivity beyond the Michael addition. It can participate in various addition reactions. libretexts.orgdalalinstitute.com

Hydrogenation: The double bond can be catalytically hydrogenated, often selectively, to the corresponding saturated derivative. Enantioselective reduction of C=C double bonds is a significant application in the synthesis of various compounds. libretexts.org

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond can occur, leading to dihalogenated products. libretexts.org

Cycloaddition Reactions: The electron-deficient nature of the nitroalkene makes it an excellent dienophile in Diels-Alder reactions, reacting with dienes to form six-membered rings. wikipedia.org

The reactivity of the double bond is intrinsically linked to the electron-withdrawing nitro group, which activates it towards these addition reactions. wikipedia.org

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms involving this compound and its precursors is crucial for controlling reaction outcomes and designing synthetic pathways. Investigations have primarily focused on the regioselectivity of the pyrazole ring formation and the stereochemistry of the exocyclic double bond.

Studies on Stereoselectivity and Regioselectivity

The structure of this compound presents distinct challenges and points of interest for both stereoselectivity and regioselectivity. The stereochemistry is centered on the configuration of the nitroethenyl group's double bond, while regioselectivity is determined by the substitution pattern of the pyrazole ring, which is typically established during its synthesis.

Regioselectivity in Pyrazole Synthesis:

The synthesis of 1,4-disubstituted pyrazoles, such as the 1-methyl-4-substituted scaffold of the title compound, often involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent. The reaction between methylhydrazine and a precursor containing the 4-(2-nitroethenyl) moiety attached to a dicarbonyl or equivalent synthon dictates the final substitution pattern.

The regioselectivity of the reaction between an unsymmetrical 1,3-dicarbonyl equivalent and a substituted hydrazine like methylhydrazine can lead to two possible regioisomers. Studies on related systems, such as the reaction of β-aminoenones with alkyl hydrazines, have shown that the steric bulk of substituents can significantly influence the regiochemical outcome. nih.gov For instance, reactions with less bulky substituents tend to show higher regioselectivity. nih.gov In the formation of 1-methyl-4-substituted pyrazoles, the initial nucleophilic attack of the substituted nitrogen of methylhydrazine versus the unsubstituted nitrogen onto one of the electrophilic carbonyl carbons determines the final product. The formation of the 1,4-isomer is one of several possibilities, and controlling this regioselectivity is a key synthetic challenge. nih.govnih.gov

Another approach to forming substituted pyrazoles is the [3+2] cycloaddition of diazo compounds or nitrylimines with nitroalkenes. nih.govrsc.org Theoretical and experimental studies on the reaction of nitrylimines with (E)-3,3,3-trichloro-1-nitroprop-1-ene showed that while two kinetic pathways were possible, the reaction proceeded with complete regioselectivity to form a single pyrazole product after elimination. nih.gov Two-dimensional NMR techniques are often employed to unambiguously confirm the regioselectivity of these transformations. rsc.org

The reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines has also been studied, revealing that the regioselectivity of the resulting product depends on the electronic nature of the substituents on the arylhydrazine. researchgate.net While reactions with electron-withdrawing groups yielded a single regioisomer (1-aryl-5-methyl-4-nitro-1H-pyrazoles), reactions with electron-donating groups resulted in a mixture of two regioisomers, indicating a loss of regioselectivity. researchgate.net

Table 1: Factors Influencing Regioselectivity in Pyrazole Synthesis

| Factor | Observation | Relevant System/Reaction | Reference |

|---|---|---|---|

| Steric Hindrance | Less bulky substituents on β-aminoenones lead to higher regioselectivity in reactions with alkyl hydrazines. | β-aminoenones + alkyl hydrazines | nih.gov |

| Electronic Effects | Electron-withdrawing groups on arylhydrazine reactants lead to a single regioisomer, while electron-donating groups yield mixtures. | 3-methyl-1,4-dinitro-1H-pyrazole + arylhydrazines | researchgate.net |

| Reaction Pathway | [3+2] cycloaddition reactions can proceed with high or complete regioselectivity, confirmed by DFT calculations and 2D-NMR. | Tosylhydrazones + nitroalkenes; Nitrylimines + nitropropenes | nih.govrsc.org |

Stereoselectivity:

The "ethenyl" portion of the compound name refers to a C=C double bond, which can exist as E/Z isomers. Chemical databases identify the compound as 1-methyl-4-[(E)-2-nitroethenyl]pyrazole, indicating that the thermodynamically more stable (E)-isomer, where the larger pyrazole and nitro groups are on opposite sides of the double bond, is the commonly isolated form. uni.lunih.gov The synthesis, likely a condensation reaction between 1-methyl-1H-pyrazole-4-carbaldehyde and nitromethane (B149229) (a Henry reaction), typically yields the (E)-isomer as the major product due to its greater thermodynamic stability.

Investigation of Intermediate Species

The mechanisms of pyrazole-forming reactions often involve transient intermediates that are not isolated but can be inferred through experimental and computational studies.

In the context of [3+2] cycloaddition reactions to form pyrazoles, the mechanism is often stepwise. For example, the reaction between a nitroalkene and a nitrylimine has been computationally studied, suggesting the formation of a Δ²-pyrazoline intermediate. nih.gov This five-membered heterocyclic intermediate is unstable and spontaneously eliminates a small molecule (in this case, chloroform) to aromatize into the final pyrazole product. nih.gov This pyrazoline intermediate is a key species that dictates the stereochemistry and regiochemistry of the final product.

In reactions of dinitropyrazoles with nucleophiles like arylhydrazines, an ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) mechanism has been proposed. researchgate.net This mechanism involves several key steps:

Addition: The hydrazine nucleophile attacks an electrophilic carbon atom of the pyrazole ring (e.g., C-5 or C-3).

Ring Opening: The pyrazole ring opens to form a reactive open-chain intermediate.

Ring Closure: The intermediate undergoes intramolecular cyclization, where the terminal nitrogen of the original hydrazine attacks a different part of the molecule to form a new five-membered ring.

Elimination: Aromatization occurs through the elimination of a leaving group.

The formation of different regioisomers can be explained by the initial nucleophilic attack occurring at different positions on the pyrazole ring, leading to different open-chain intermediates. researchgate.net

Table 2: Proposed Intermediates in Related Pyrazole Syntheses

| Reaction Type | Proposed Intermediate | Evidence/Method of Study | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Δ²-Pyrazoline | Theoretical calculations (Molecular Electron Density Theory) | nih.gov |

| ANRORC Reaction | Open-chain species | Product distribution analysis and proposed mechanistic pathway | researchgate.net |

| Condensation | Ring-opened intermediates | Stepwise synthesis and isolation of reaction components | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR) analysis provides detailed information about the number of different types of protons and their neighboring environments. In 1-Methyl-4-(2-nitroethenyl)pyrazole, distinct signals are expected for the protons on the pyrazole (B372694) ring, the vinyl group, and the methyl group. The pyrazole ring protons (H-3 and H-5) would likely appear as singlets in the aromatic region of the spectrum. The vinyl protons (-CH=CH-) would present as doublets due to coupling with each other, with a coupling constant characteristic of a trans configuration. The N-methyl group (N-CH₃) protons would appear as a distinct singlet in the upfield region of the spectrum.

Table 1: Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 (pyrazole) | ~7.5 - 8.5 | Singlet (s) |

| H-5 (pyrazole) | ~7.5 - 8.5 | Singlet (s) |

| Vinyl H (α to pyrazole) | ~7.0 - 8.0 | Doublet (d) |

| Vinyl H (β to pyrazole) | ~7.5 - 8.5 | Doublet (d) |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. The spectrum for this compound would show distinct peaks for each of the six carbon atoms in the molecule. The carbons of the pyrazole ring, the vinyl group, and the methyl group each resonate at characteristic chemical shifts, confirming the carbon backbone of the structure.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-3 (pyrazole) | ~130 - 145 |

| C-4 (pyrazole) | ~115 - 130 |

| C-5 (pyrazole) | ~125 - 140 |

| Vinyl C (α to pyrazole) | ~130 - 145 |

| Vinyl C (β to pyrazole) | ~135 - 150 |

Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment would show correlations between protons that are coupled to each other. sdsu.edu A key expected correlation would be between the two vinyl protons, confirming their connectivity. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbon atoms they are directly attached to. epfl.ch It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for instance, connecting the N-methyl protons to the N-methyl carbon. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). epfl.ch It is crucial for piecing together the molecular framework. For example, an HMBC spectrum would show a correlation between the N-methyl protons and the C-3 and C-5 carbons of the pyrazole ring, confirming the position of the methyl group. It would also show correlations between the pyrazole proton at H-5 and the vinyl carbon (C-α), linking the nitroethenyl substituent to the C-4 position of the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the precise elemental formula of the compound. For this compound, the exact mass is a critical piece of data for confirming its identity.

Table 3: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₇N₃O₂ | uni.lu |

| Monoisotopic Mass | 153.05383 Da | uni.lu |

In mass spectrometry, molecules can break apart into smaller, charged fragments. The pattern of these fragments provides valuable clues about the molecule's structure. For nitropyrazole compounds, common fragmentation pathways include the loss of the nitro group (NO₂) or parts of it. researchgate.netyoutube.com The fragmentation of this compound would likely involve initial cleavage of the nitro group from the ethenyl side chain. Subsequent fragmentation could involve the breakdown of the pyrazole ring itself, often characterized by the loss of a molecule of hydrogen cyanide (HCN). researchgate.net Analyzing these specific losses helps to confirm the presence and location of the substituents on the pyrazole core.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule by probing its vibrational modes. For this compound, the spectra would be dominated by vibrations characteristic of the N-methylpyrazole ring, the nitro group (NO₂), and the ethenyl linker (-CH=CH-).

The most prominent features in the IR spectrum would be the strong absorption bands corresponding to the nitro group. Based on studies of various nitropyrazole and nitro-aromatic compounds, the asymmetric (νasym) and symmetric (νsym) stretching vibrations of the NO₂ group are expected to appear in distinct regions. nih.gov Specifically, the asymmetric stretch typically results in a strong band between 1560 and 1490 cm⁻¹, while the symmetric stretch appears as a strong band in the 1360–1300 cm⁻¹ range. nih.govnih.gov

The pyrazole ring itself contributes a series of characteristic bands. Stretching vibrations of the ring's C=N and C=C bonds are expected in the 1620–1400 cm⁻¹ region. nih.govresearchgate.net Vibrations corresponding to C-N stretching within the pyrazole ring are also anticipated, with a notable band often observed around 1290 cm⁻¹. researchgate.net The presence of the N-methyl group would be confirmed by C-H stretching and bending vibrations.

The ethenyl bridge introduces additional characteristic signals. The C=C stretching vibration of the vinyl group, being part of a conjugated system, is expected to appear around 1620–1600 cm⁻¹. The C-H out-of-plane bending vibrations of the trans-substituted double bond would give rise to a strong band in the 970–960 cm⁻¹ region, providing clear evidence for the stereochemistry of the ethenyl linker.

Table 1: Expected Infrared (IR) and Raman Active Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch (νasym) | 1560 - 1490 | Strong |

| Nitro (NO₂) | Symmetric Stretch (νsym) | 1360 - 1300 | Strong |

| Ethenyl (C=C) | C=C Stretch (ν) | 1620 - 1600 | Medium |

| Ethenyl (=C-H) | Out-of-plane Bend (δ) | 970 - 960 | Strong |

| Pyrazole Ring | Ring Stretching (ν) | 1620 - 1400 | Medium-Variable |

| Pyrazole Ring | C-N Stretch (ν) | ~1290 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic structure of a molecule by measuring the absorption of light that excites electrons from lower to higher energy orbitals. The compound this compound possesses a highly conjugated system composed of the pyrazole ring, the ethenyl bridge, and the nitro group. This extended π-system is expected to give rise to intense absorption bands in the UV-Vis region.

The primary electronic transitions anticipated are π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. youtube.comyoutube.com These transitions are characteristic of conjugated systems and are typically associated with high molar absorptivity (ε > 10,000). For related nitropyrazole chromophores, these π → π* transitions are often observed in the 240–330 nm range. nih.gov

Additionally, the presence of non-bonding electrons on the nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro group allows for n → π* transitions. youtube.comyoutube.com These transitions involve exciting an electron from a non-bonding (n) orbital to a π* antibonding orbital. They are generally of much lower intensity (ε < 2,000) than π → π* transitions and may appear as a shoulder on the main absorption band or as a separate band at a longer wavelength. The extensive conjugation in this compound would likely shift the primary π → π* absorption maximum (λ_max) to a longer wavelength (a bathochromic shift) compared to its non-conjugated precursors.

Table 2: Predicted Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | Pyrazole-C=C-NO₂ (Conjugated System) | 240 - 350 |

X-ray Crystallography for Solid-State Molecular Structure Determination

Based on the structures of related compounds, the molecule is expected to exhibit a high degree of planarity. mdpi.com The pyrazole ring is inherently aromatic and planar. To maximize π-orbital overlap and electronic conjugation, the attached nitroethenyl substituent would likely adopt a conformation that is nearly coplanar with the pyrazole ring. However, minor deviations from planarity are common due to steric hindrance or crystal packing forces. mdpi.comresearchgate.net For instance, the nitro group may be slightly twisted out of the plane of the C=C double bond, a phenomenon observed in many nitro-substituted aromatic and vinyl compounds. researchgate.net

The analysis of bond lengths and angles would confirm the hybridisation states of the atoms and the extent of electron delocalisation. The C-N and N-O bond lengths within the nitro group, as well as the O-N-O bond angle, would be characteristic of a conjugated nitro functionality. The C=C bond of the ethenyl linker is expected to be slightly longer than that of an isolated double bond, indicative of its participation in the extended conjugated system. Similarly, the bond lengths within the pyrazole ring would reflect its aromatic character.

Table 3: Expected Bond Lengths and Angles for this compound based on Analogous Structures

| Bond/Angle | Description | Expected Value |

|---|---|---|

| N-O | Nitro Group | ~ 1.22 Å |

| C-NO₂ | Nitro Group to Vinyl Carbon | ~ 1.47 Å |

| C=C | Ethenyl Bridge | ~ 1.34 Å |

| C-C | Pyrazole Ring to Ethenyl Group | ~ 1.45 Å |

| C-N (ring) | Pyrazole Ring | ~ 1.33 - 1.38 Å |

| N-N (ring) | Pyrazole Ring | ~ 1.35 Å |

| O-N-O | Nitro Group Angle | ~ 124° |

The crystal packing of this compound would be governed by a combination of weak intermolecular forces. The highly polar nitro group is a potent hydrogen bond acceptor. Therefore, it is highly probable that the crystal structure would be stabilized by a network of C-H···O intermolecular hydrogen bonds, involving the oxygen atoms of the nitro group and various C-H donors from the pyrazole ring, methyl group, and ethenyl linker of neighboring molecules. mdpi.comnih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, form the bedrock of modern computational chemistry. These methods solve the Schrödinger equation (or its density-based equivalent) to provide fundamental information about a molecule's energy, structure, and electronic properties. For 1-Methyl-4-(2-nitroethenyl)pyrazole, DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), would be appropriate to balance computational cost and accuracy.

A foundational step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations systematically alter the molecule's geometry to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.

For this compound, this process would yield crucial data on bond lengths, bond angles, and dihedral angles for its most stable conformer. The presence of the flexible nitroethenyl side chain suggests the possibility of multiple low-energy conformations (rotamers), which could be explored through conformational analysis. This analysis would identify the global minimum energy structure and the relative energies of other stable conformers, which is critical for understanding the molecule's behavior. The results of such a study would typically be presented in a table detailing these geometric parameters.

The electronic character of a molecule is defined by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest and are often referred to as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A small gap suggests that the molecule can be easily excited and is likely to be more reactive. For this compound, the conjugated system spanning the pyrazole (B372694) ring and the nitroethenyl group would be expected to influence the energies of the FMOs significantly. A typical output from this analysis would include the energies of these orbitals and a visualization of their spatial distribution, indicating where electron density is highest for potential reactions.

Table 1: Illustrative Data from Electronic Structure Analysis Note: The following table is an illustrative example of how data from a hypothetical DFT calculation on this compound would be presented. Specific values are not available from existing literature.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | Data not available | Energy difference between LUMO and HOMO |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are exceptionally useful for predicting how a molecule will interact with other chemical species.

For this compound, an MEP analysis would highlight regions of negative potential (electron-rich, shown in red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, shown in blue), which are prone to nucleophilic attack. The nitro group's oxygen atoms are expected to be strong centers of negative potential, while the hydrogen atoms on the pyrazole ring and the ethenyl bridge would likely show positive potential. This analysis helps in understanding non-covalent interactions and identifying sites for chemical reactions.

Reactivity Prediction and Mechanistic Modeling

Building on the electronic structure, computational methods can predict a molecule's reactivity and model the pathways of chemical reactions.

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide a quantitative measure of a molecule's reactivity. Key indices include chemical potential (μ), hardness (η), and global electrophilicity (ω). The electrophilicity index helps to classify molecules as strong or marginal electrophiles, while the nucleophilicity index (N) categorizes their strength as nucleophiles.

A comprehensive study on this compound would involve calculating these indices to predict its behavior in polar reactions. The presence of the electron-withdrawing nitro group suggests the molecule would possess a significant electrophilic character.

Table 2: Conceptual Global Reactivity Descriptors Note: This table illustrates the type of data generated from a reactivity analysis. Specific values for the target compound are not available in published literature.

| Reactivity Descriptor | Formula | Calculated Value | Interpretation |

|---|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Data not available | Measures the tendency of electrons to escape. |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available | Measures resistance to change in electron distribution. |

| Electrophilicity (ω) | μ2 / 2η | Data not available | Quantifies the electrophilic character of a molecule. |

| Nucleophilicity (N) | EHOMO(Nu) - EHOMO(TCE) | Data not available | Quantifies the nucleophilic character relative to a reference. |

Computational chemistry allows for the detailed investigation of reaction mechanisms. This involves locating the transition state (TS)—the highest energy point along a reaction coordinate—that connects reactants to products. Characterizing the TS structure and its energy (the activation energy) is crucial for understanding reaction kinetics.

For reactions involving this compound, such as cycloadditions or nucleophilic additions to the ethenyl group, researchers would model the entire reaction pathway. This simulation would confirm the structure of the transition state (identified by having exactly one imaginary vibrational frequency) and calculate the energy barrier for the reaction. Such studies provide deep mechanistic insights that are often difficult to obtain through experimental means alone. nih.gov

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical predictions of spectroscopic properties are crucial for interpreting experimental spectra and confirming molecular structures. Methods like Density Functional Theory (DFT) are widely used for these purposes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly those employing the Gauge-Including Atomic Orbital (GIAO) approach, can predict ¹H and ¹³C NMR chemical shifts. rsc.org While specific simulated data for this compound is not detailed in the provided search results, the principles are well-established through studies of other pyrazole derivatives.

For instance, DFT calculations at the B3LYP/6-31G(d) level have been used to justify the regioselectivity of N-substitution in 3-substituted pyrazoles, where calculated chemical shifts correlate with steric effects. sci-hub.st Studies on pyrazolones show that substituents significantly impact the chemical shifts of ring carbons; a methyl group can shift adjacent carbon signals, and a phenyl group can cause a downfield shift. jocpr.com These computational studies provide valuable insights into how different functional groups on the pyrazole ring influence the magnetic environment of the nuclei. researchgate.net The accuracy of these predictions is often validated by comparing them with experimental data, which helps in the definitive assignment of NMR signals. sci-hub.stjocpr.com

| Carbon Atom | Pyrazol-5-one jocpr.com | 1-Phenyl-3-methyl-pyrazol-5-one jocpr.com |

| C=O | >160 | >160 |

| C2 | 130.1 | 150.8 |

| Aromatic C | N/A | 122.7, 130.0, 139.7 |

Predicted IR Vibrational Frequencies and Intensities

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations are frequently used to compute harmonic vibrational frequencies and their corresponding intensities, which can be compared with experimental FT-IR spectra. derpharmachemica.com These theoretical spectra aid in the assignment of complex experimental bands to specific molecular motions, such as stretching, bending, and deformation of bonds. derpharmachemica.comresearchgate.net

For pyrazole derivatives, DFT calculations have successfully predicted vibrational modes, including C-H stretching, N=N stretching in azo-substituted pyrazoles, and pyrazole ring deformations. derpharmachemica.com For example, in one study, the calculated N=N stretching frequency at 1428 cm⁻¹ showed excellent agreement with the experimental value of 1427 cm⁻¹. derpharmachemica.com Theoretical calculations for pyrazolones have shown how methyl and phenyl substituents affect the N-H and C=O vibrational frequencies. jocpr.com Such studies demonstrate the reliability of DFT in predicting the IR spectra of complex heterocyclic molecules.

Table 2: Example of Predicted vs. Experimental IR Frequencies (cm⁻¹) for a Pyrazole Derivative Note: This table illustrates the correlation for a related compound, (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole, as specific data for the target compound was not available. derpharmachemica.com

| Vibrational Mode | Calculated Frequency (cm⁻¹) derpharmachemica.com | Experimental Frequency (cm⁻¹) derpharmachemica.com |

| N=N Stretch | 1428 | 1427 |

| Pyrazole Ring Deformation | 640 | 634 |

| C-H out-of-plane bend | 813 | 831 |

| C-H out-of-plane bend | 764 | 759 |

UV-Vis Absorption Maxima Prediction (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for predicting electronic absorption spectra, including the maximum absorption wavelength (λ_max_) in the UV-Vis range. researchgate.netresearchgate.net This technique calculates the energies of electronic transitions, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other frontier orbitals. researchgate.net

For colored organic compounds, TD-DFT can satisfactorily predict the first intense electronic transitions, which are often π → π* transitions. researchgate.net While TD-DFT is a powerful tool, its accuracy can be limited for certain classes of molecules, such as polymethine dyes, where it may overestimate transition energies. researchgate.net Nevertheless, for many systems, including those with charge-transfer characteristics, computational protocols based on TD-DFT can predict absorption maxima with high accuracy, providing insights into solvent effects and orbital contributions to the electronic transitions. researchgate.net

Intermolecular Interactions and Molecular Recognition Studies

Understanding the non-covalent interactions that a molecule can form is essential for predicting its crystal packing, solubility, and potential for molecular recognition.

Hydrogen bonds are critical directional interactions that significantly influence the supramolecular assembly of molecules in the solid state. rsc.org In pyrazole derivatives, N-H···N hydrogen bonds are a common and strong motif, leading to the formation of dimers, trimers, and infinite chains. nih.gov However, since this compound is N-methylated, it lacks the pyrazole N-H donor required for this specific interaction.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The analysis maps various properties onto the surface, such as d_norm, which highlights regions of close intermolecular contact. nih.gov Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other close interactions. nih.govnih.gov

Future Research Directions and Outlook

Development of Novel and Green Synthetic Routes

Future research will likely prioritize the development of more environmentally friendly and efficient methods for the synthesis of 1-methyl-4-(2-nitroethenyl)pyrazole and its derivatives. This includes exploring alternative catalysts, solvent-free reaction conditions, and microwave-assisted synthesis to reduce reaction times and environmental impact. The goal is to create synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry, minimizing waste and energy consumption.

Advanced Mechanistic Insights into Complex Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. Advanced spectroscopic techniques and computational modeling can provide detailed insights into the transition states and intermediates of its various reactions. This knowledge will enable chemists to better control reaction outcomes, improve yields, and design novel synthetic strategies based on a fundamental understanding of the molecule's reactivity.

Computational Design of Derivatives with Tuned Properties

Computational chemistry and molecular modeling are powerful tools for the rational design of new this compound derivatives with specific, tailored properties. By using techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, researchers can predict the biological activity and physical properties of novel compounds before their synthesis. This in-silico approach can significantly accelerate the discovery of new molecules with enhanced efficacy for various applications, including medicinal chemistry and materials science, by focusing synthetic efforts on the most promising candidates.

Exploration of New Applications as a Versatile Chemical Platform

The unique chemical structure of this compound, featuring a reactive nitroethenyl group and a stable pyrazole (B372694) core, makes it an attractive platform for the synthesis of a wide range of heterocyclic compounds and other complex molecules. Future research will likely focus on expanding its utility as a building block in organic synthesis. This includes its use in multicomponent reactions, cycloadditions, and as a precursor for the synthesis of novel pharmacologically active agents and functional materials. The versatility of this compound as a chemical intermediate opens up avenues for the creation of diverse molecular architectures with potential applications in various scientific fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.